1-Methylpyrrolidine-2-methanol

Description

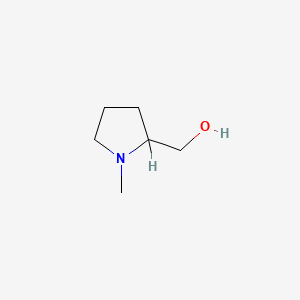

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJPHPOVDIRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952956 | |

| Record name | (1-Methylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-65-2, 30727-24-3, 34381-71-0 | |

| Record name | 1-Methyl-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Methylpyrrolidine-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3554-65-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Methylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-methylpyrrolidine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-1-Methyl-2-pyrrolidinemethanol: Properties, Synthesis, and Applications in Asymmetric Synthesis

Introduction: The Strategic Value of a Chiral Scaffolding

(S)-(-)-1-Methyl-2-pyrrolidinemethanol, also known as N-Methyl-L-prolinol, is a chiral amino alcohol that has emerged as a cornerstone in modern asymmetric synthesis.[1][2] Derived from the naturally abundant amino acid L-proline, this compound offers a rigid, stereochemically defined pyrrolidine scaffold. Its utility extends from being a versatile chiral building block to serving as a highly effective chiral auxiliary and a precursor for sophisticated chiral ligands.[3][4] For researchers in pharmaceutical and fine chemical development, understanding the nuanced properties and applications of this molecule is critical for the rational design of enantiomerically pure compounds, which is essential for enhancing therapeutic efficacy and minimizing off-target effects.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and an exploration of its role in directing stereochemical outcomes.

Core Physicochemical & Structural Properties

(S)-(-)-1-Methyl-2-pyrrolidinemethanol is a colorless to light yellow liquid under standard conditions.[2][4] Its structural and physical characteristics are pivotal to its function, providing a unique combination of a nucleophilic hydroxyl group, a tertiary amine, and a fixed stereocenter.

| Property | Value | Source(s) |

| CAS Number | 34381-71-0 | [1][2] |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [2][4] |

| Boiling Point | 67-69 °C at 12 mmHg | [2] |

| Density | 0.968 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.469 | [2] |

| Specific Optical Rotation | [α]19/D = -49.5° (c=5 in methanol) | [2] |

| SMILES String | CN1CCC[C@H]1CO | [2] |

| InChI Key | VCOJPHPOVDIRJK-LURJTMIESA-N | [2] |

Spectroscopic Profile: A Fingerprint for Identification

Accurate characterization is paramount in synthesis. The following spectroscopic data provide the structural fingerprint for (S)-(-)-1-Methyl-2-pyrrolidinemethanol. While raw spectra are best obtained from dedicated databases, this section outlines the expected features for verification.[5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals corresponding to the different proton environments. The N-methyl group will appear as a singlet, while the protons on the pyrrolidine ring and the hydroxymethyl group will show complex multiplets due to diastereotopicity and spin-spin coupling. The hydroxyl proton is typically a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR Spectroscopy: The carbon spectrum provides clear evidence of the six unique carbon atoms in the structure. Key signals include the N-methyl carbon, the four distinct carbons of the pyrrolidine ring, and the hydroxymethyl carbon. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol group. Other key signals include C-H stretching vibrations just below 3000 cm⁻¹, and C-N and C-O stretching bands in the fingerprint region (typically 1200-1000 cm⁻¹).[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion (M⁺) peak at m/z = 115. A prominent fragment is often observed at m/z = 70, corresponding to the loss of the hydroxymethyl group (•CH₂OH) and subsequent formation of the stable N-methylpyrrolidinyl cation.

Synthesis Protocol: From Natural Amino Acid to Chiral Tool

The most common and efficient synthesis of (S)-(-)-1-Methyl-2-pyrrolidinemethanol begins with the readily available and inexpensive chiral pool starting material, L-proline. The transformation involves two key steps: the reduction of the carboxylic acid to a primary alcohol and the subsequent methylation of the secondary amine.

Caption: Synthetic workflow from L-proline.

Step-by-Step Experimental Protocol:

Step 1: Reduction of L-Proline to (S)-(-)-2-Pyrrolidinemethanol (Prolinol)

-

Causality: The carboxylic acid of proline is unreactive towards milder reducing agents like sodium borohydride. A powerful hydride source, such as Lithium Aluminum Hydride (LiAlH₄) or a Borane-THF complex (BH₃·THF), is required to efficiently reduce the carboxyl group to a primary alcohol. LiAlH₄ is highly reactive and requires stringent anhydrous conditions, while BH₃·THF offers a milder, yet still effective, alternative.

-

Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition: A solution of L-proline (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Caution: This reaction is highly exothermic, and hydrogen gas is evolved. The addition must be slow and controlled.

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: The reaction is cooled to 0 °C and quenched cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid.

-

Isolation: The resulting white precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude (S)-(-)-2-pyrrolidinemethanol as an oil, which can be purified by distillation if necessary.

Step 2: Reductive N-Methylation of Prolinol

-

Causality: This step utilizes the Eschweiler-Clarke reaction conditions. Formaldehyde reacts with the secondary amine of prolinol to form an intermediate iminium ion. In the presence of a reducing agent (either catalytic hydrogenation with Pd/C and H₂ or using formic acid), this iminium ion is reduced in situ to the tertiary N-methyl amine.[7] This one-pot procedure is highly efficient for N-methylation.

-

Setup: To a solution of (S)-(-)-2-pyrrolidinemethanol (1.0 equivalent) in methanol, add aqueous formaldehyde (37 wt. %, ~2.5 equivalents).

-

Catalyst Addition: To this solution, carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol%).

-

Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or connected to a hydrogenation apparatus. The mixture is stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The Celite pad is washed with methanol.

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield (S)-(-)-1-Methyl-2-pyrrolidinemethanol as a pure liquid.[2]

Reactivity and Application as a Chiral Auxiliary

The primary value of (S)-(-)-1-Methyl-2-pyrrolidinemethanol lies in its ability to control the stereochemical outcome of reactions. It functions as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct a diastereoselective reaction, after which it can be cleaved and recovered.[8][9]

Mechanism of Stereocontrol

The efficacy of prolinol-derived auxiliaries stems from their ability to form rigid, chelated intermediates. The pyrrolidine ring adopts a specific conformation that, in conjunction with the sidearm, creates a highly biased steric environment. This forces an incoming electrophile to approach the reactive center from the less sterically hindered face, resulting in the preferential formation of one diastereomer.[8][10][11]

Sources

- 1. scbt.com [scbt.com]

- 2. (S)-(-)-1-甲基-2-吡咯烷甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. (S)-(1-Methylpyrrolidin-2-yl)methanol | 34381-71-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. (2S)-1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 643492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 10. Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proline organocatalysis - Wikipedia [en.wikipedia.org]

A Technical Guide to (S)-(-)-1-Methyl-2-pyrrolidinemethanol (CAS 34381-71-0): Synthesis, Applications, and Protocols for the Research Professional

Abstract: This document provides an in-depth technical overview of (S)-(-)-1-Methyl-2-pyrrolidinemethanol, CAS 34381-71-0, a chiral amino alcohol derived from the natural amino acid L-proline. Known commonly as N-Methyl-L-prolinol, this compound is a pivotal building block and versatile intermediate in the fields of pharmaceutical development and fine chemical manufacturing.[1] Its inherent chirality makes it exceptionally valuable for asymmetric synthesis, where it serves as a chiral auxiliary, an organocatalyst, and a precursor to complex chiral ligands.[2][3] This guide details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, explores its key applications in stereoselective transformations, and outlines essential safety and handling procedures for laboratory and industrial settings.

Core Compound Profile: Chemical and Physical Identity

(S)-(-)-1-Methyl-2-pyrrolidinemethanol is a heterocyclic amine belonging to the N-alkylpyrrolidine class.[2][4] Its structure features a five-membered pyrrolidine ring with a methyl group on the nitrogen atom and a hydroxymethyl group at the C2 position, which is a stereogenic center.[2] This specific enantiomer, derived from L-proline, is crucial for inducing stereoselectivity in chemical reactions.

Caption: Chemical structure of (S)-(-)-1-Methyl-2-pyrrolidinemethanol.

The compound's physical and chemical properties are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 34381-71-0 | [1][3] |

| Molecular Formula | C₆H₁₃NO | [1][3] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 67-69 °C at 12 mmHg | [1][3] |

| Density | 0.968 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.469 | [1][3] |

| Optical Rotation ([α]¹⁹/D) | -49.5° (c=5 in methanol) | [1][3] |

| Flash Point | 63 °C (145.4 °F) - closed cup | [3] |

| Solubility | Soluble in water and common organic solvents | [1][2] |

| Storage Temperature | 2-8°C | [3][5] |

Synthesis and Manufacturing: From L-Proline to N-Methyl-L-prolinol

The most common and economically viable synthesis of N-Methyl-L-prolinol begins with the readily available and optically pure amino acid, L-proline.[1] The transformation involves a two-step process: N-formylation followed by a complete reduction of both the carboxylic acid and the formyl group.

Caption: Two-step synthesis of N-Methyl-L-prolinol from L-proline.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the synthesis of N-Methyl-L-prolinol.[6][7]

Step 1: N-Formylation of L-Proline

-

In a flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) in 97% formic acid at 5-10°C.

-

Slowly add acetic anhydride (approx. 1.5 eq) while maintaining the temperature below 10°C.

-

Allow the mixture to stir for 2 hours at room temperature.

-

Quench the reaction by carefully adding ice-cold water.

-

Remove the solvent by evaporation under reduced pressure to yield (S)-(-)-N-formylproline as a viscous oil, which can be used in the next step without further purification.

-

Causality Insight: The use of formic acid and acetic anhydride in situ generates a mixed anhydride, which is a potent formylating agent. This step is crucial to protect the secondary amine and convert the carboxylic acid into a group that can be reduced alongside the formyl group in the subsequent step.

Step 2: Reduction with Lithium Aluminium Hydride (LAH)

-

Under an inert nitrogen atmosphere, prepare a suspension of lithium aluminium hydride (LAH, approx. 5.0 eq) in anhydrous tetrahydrofuran (THF) in a separate, dry flask.

-

Slowly add a THF solution of the crude (S)-(-)-N-formylproline from Step 1 to the LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction at reflux for 48 hours to ensure complete reduction.

-

Cool the reaction mixture to room temperature.

-

Perform a Fieser workup by sequentially and carefully adding water (X mL), 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safely quenching the excess LAH and precipitating manageable aluminum salts.

-

Stir the resulting off-white slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with THF.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation (e.g., bulb-to-bulb distillation) to afford pure N-methyl-L-prolinol.[6]

-

Causality Insight: LAH is a powerful, non-selective reducing agent necessary for the simultaneous reduction of both the amide (formyl group) and the carboxylic acid to the corresponding amine and alcohol. The extended reflux time is required to drive the reduction of the relatively stable amide functionality to completion. The specific aqueous workup is a validated and safe method for managing the highly reactive LAH and results in a granular precipitate that is easily removed by filtration.

Key Applications in Asymmetric Synthesis and Drug Development

The value of N-Methyl-L-prolinol lies in its chiral scaffold, making it a cornerstone for creating stereochemically defined molecules.

A. Precursor to Chiral Ligands: N-Methyl-L-prolinol is a key starting material for the synthesis of more complex chiral ligands. A primary application is its use as a precursor to chiral phosphine ligands.[3] These ligands are instrumental in transition-metal-catalyzed reactions, such as asymmetric Grignard cross-coupling, where they coordinate to the metal center and create a chiral environment that directs the stereochemical outcome of the reaction, leading to high enantiomeric excess in the final product.[3]

B. Chiral Auxiliary and Organocatalyst: The compound itself, and its derivatives, can act as chiral auxiliaries or organocatalysts.[2] In its role as a chiral auxiliary, the molecule is temporarily attached to a prochiral substrate. Its rigid, stereochemically defined structure then blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less sterically hindered face. This process induces high diastereoselectivity. After the reaction, the auxiliary is cleaved and can often be recovered. This principle is fundamental to many asymmetric transformations, including alkylations and aldol reactions.[8]

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.

C. Intermediate in Pharmaceutical Synthesis: N-Methyl-L-prolinol serves as a building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs).[1] Its incorporation into a larger molecule introduces a key stereocenter, which is often essential for the drug's biological activity and for minimizing off-target side effects.[1] For example, it has been used as a reagent in the synthesis of novel 4-hydroxytamoxifen analogs, which are investigated as inverse agonists for estrogen-related receptors.[6]

Analytical and Spectroscopic Profile

Characterization of N-Methyl-L-prolinol relies on standard spectroscopic techniques. While specific spectra should be run for each batch, the expected features based on its structure are as follows:

-

¹H NMR: The spectrum will show a characteristic singlet for the N-methyl protons (typically ~2.2-2.5 ppm). The protons on the hydroxymethyl group (CH₂OH) will appear as diastereotopic multiplets due to the adjacent chiral center. The protons of the pyrrolidine ring will present as a series of complex multiplets. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Key signals include the N-methyl carbon, the five carbons of the pyrrolidine ring, and the hydroxymethyl carbon.

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations will be observed below 3000 cm⁻¹.

-

Mass Spectrometry: The electron impact mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 115.

Safety, Handling, and Storage

Proper handling of N-Methyl-L-prolinol is essential to ensure laboratory safety. The compound is classified as an irritant.[1]

| Hazard Classification | GHS Statements | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [1][4][9] |

| Eye Irritation | H319: Causes serious eye irritation | [1][4][9] |

| Respiratory Irritation | H335: May cause respiratory irritation | [1][4][9] |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][10]

-

Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[9] Wash hands thoroughly after handling.[9][10]

-

Spills: In case of a spill, contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[10]

Storage and Stability:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

-

The recommended storage temperature is between 2°C and 8°C.[3][5]

-

Keep away from sources of ignition as it is a combustible liquid.[3][10]

Conclusion

(S)-(-)-1-Methyl-2-pyrrolidinemethanol is more than a simple chemical reagent; it is an enabling tool for the precise construction of three-dimensional molecular architectures. Its origins in the chiral pool, straightforward synthesis, and proven utility as a precursor to sophisticated ligands and auxiliaries solidify its importance in modern organic synthesis. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the creation of novel, enantiomerically pure pharmaceuticals and fine chemicals.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). (S)-(-)-1-Methyl-2-pyrrolidinemethanol.

- Guidechem. (n.d.). N-Methyl-L-prolinol 34381-71-0 wiki.

- Sigma-Aldrich. (n.d.). (S)-(-)-1-Methyl-2-pyrrolidinemethanol 96 34381-71-0.

- ChemicalBook. (2025). 1-Methylpyrrolidine-2-methanol - Safety Data Sheet.

- Cheméo. (n.d.). Chemical Properties of N-Methyl-L-prolinol (CAS 34381-71-0).

- PharmaCompass. (n.d.). CAS 34381-71-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-Methyl-2-pyrrolidineethanol.

- ChemicalBook. (n.d.). 34381-71-0 | CAS DataBase.

- ChemicalBook. (2025). N-Methyl-L-prolinol | 34381-71-0.

- ChemicalBook. (n.d.). N-Methyl-L-prolinol synthesis.

- Biosynth. (n.d.). (1-Methylpyrrolidin-2-yl)methanol | 34381-71-0.

- PubChem. (n.d.). 1-Methyl-2-pyrrolidinemethanol.

- Sigma-Aldrich. (n.d.). (S)-(-)-1-Methyl-2-pyrrolidinemethanol 96 34381-71-0.

- Benchchem. (2025). Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-(−)-1-メチル-2-ピロリジンメタノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1-Methylpyrrolidin-2-yl)methanol | 34381-71-0 | FM125202 [biosynth.com]

- 6. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]

- 7. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Structure and Stereochemistry of N-Methyl-L-prolinol

Abstract

N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a cornerstone in modern asymmetric synthesis. Its rigid, stereochemically defined pyrrolidine scaffold has made it an invaluable precursor for a multitude of highly effective organocatalysts and chiral ligands. This technical guide provides a comprehensive examination of the molecular structure, absolute and relative stereochemistry, and conformational dynamics of N-Methyl-L-prolinol. We will delve into validated synthetic protocols, spectroscopic signatures, and the mechanistic basis for its utility in stereoselective transformations, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Molecular Architecture and Physicochemical Profile

N-Methyl-L-prolinol, systematically named [(2S)-1-Methylpyrrolidin-2-yl]methanol, is characterized by a five-membered pyrrolidine ring.[1][2] This core structure is substituted at the nitrogen atom (N-1) with a methyl group and at the C-2 position with a hydroxymethyl group.[1] This specific arrangement confers chirality, making it a crucial building block in the synthesis of enantiomerically pure compounds.[1][2]

The presence of a tertiary amine and a primary alcohol within a constrained cyclic framework dictates its chemical reactivity and its efficacy as a chiral directing group. It typically appears as a colorless to pale yellow liquid or a low-melting crystalline powder.[1][3][4]

Table 1: Physicochemical Properties of N-Methyl-L-prolinol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 34381-71-0 | [1][2][3][5] |

| Molecular Formula | C₆H₁₃NO | [2][3][5] |

| Molecular Weight | 115.17 g/mol | [2][3][5] |

| Boiling Point | 67-69 °C at 12 mmHg | [2][3] |

| Density | 0.968 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.469 | [2][3] |

| Optical Rotation | [α]/D ≈ -49.5° (c=5, MeOH) | [3] |

| Appearance | Colorless to pale yellow liquid or solid |[1][3] |

Caption: 2D Structure of N-Methyl-L-prolinol.

Stereochemistry: The Foundation of Asymmetric Induction

The utility of N-Methyl-L-prolinol is fundamentally rooted in its defined stereochemistry. The molecule is derived from L-proline, a naturally occurring α-amino acid with an (S)-configuration at its α-carbon.[2] This stereocenter is preserved during synthesis, resulting in N-Methyl-L-prolinol having an absolute configuration of (S) at the C-2 position of the pyrrolidine ring.

This fixed (S)-configuration is critical for its role in asymmetric catalysis. When used as a chiral auxiliary or as a precursor to an organocatalyst, the stereocenter at C-2 creates a chiral environment that directs incoming reagents to approach a substrate from a specific face. This steric hindrance and electronic guidance force the formation of one enantiomer of the product in preference to the other, a process known as asymmetric induction. The high optical purity achieved in the synthesis of N-Methyl-L-prolinol is therefore paramount to achieving high enantioselectivity in the reactions it catalyzes.[1]

Caption: Stereochemical representation of (S)-N-Methyl-L-prolinol.

Synthetic Pathways: Achieving High Optical Purity

The synthesis of enantiomerically pure N-Methyl-L-prolinol is efficiently achieved from commercially available L-proline. Several reliable methods have been established, with the choice often depending on scale, available reagents, and desired purity.

Two-Step Synthesis via N-Formylation and Reduction

A robust and widely cited method involves a two-step sequence starting from L-proline. This approach provides high yields and preserves the stereochemical integrity of the starting material.[3][6]

Step 1: N-Formylation of L-Proline. L-proline is treated with a mixture of formic acid and acetic anhydride. This reaction proceeds at a controlled temperature (e.g., 5-10°C) to yield (S)-(-)-N-formylproline.[3][6] The product is typically a viscous oil that can be used directly in the next step without extensive purification.

Step 2: Reduction of N-Formylproline. The N-formylproline intermediate is then reduced using a powerful hydride reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[3][6] This single step accomplishes the reduction of both the carboxylic acid to a primary alcohol and the formyl group to a methyl group, directly yielding N-Methyl-L-prolinol. The reaction is typically run at reflux for an extended period to ensure complete conversion.[3]

Direct N-Methylation of L-Prolinol

An alternative strategy involves first reducing L-proline to L-prolinol, followed by N-methylation.

Step 1: Reduction of L-Proline. L-proline can be reduced to L-prolinol using LiAlH₄.[7] L-prolinol is also commercially available.

Step 2: N-Methylation. The resulting L-prolinol can be N-methylated using various methods. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic choice, though it may result in lower yields of impure product.[8] A cleaner and more efficient method involves the generation of the dianion of L-prolinol using two equivalents of a strong base like n-butyllithium, followed by quenching with one equivalent of methyl iodide. This approach has been reported to provide the product in good yield and high purity.[8]

Caption: Workflow for the synthesis of N-Methyl-L-prolinol from L-Proline.

Experimental Protocol: Synthesis via Formylation-Reduction

The following protocol is a representative procedure for the synthesis of N-Methyl-L-prolinol from L-proline.[3][6]

-

N-Formylation:

-

In a round-bottom flask, dissolve L-proline (1.0 eq) in 97% formic acid under an inert atmosphere. Cool the solution to 5-10°C in an ice bath.

-

Slowly add acetic anhydride (approx. 7 eq) dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Remove the solvent under reduced pressure to obtain crude (S)-(-)-N-formylproline as a viscous oil.

-

-

Reduction:

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 5 eq) in anhydrous tetrahydrofuran (THF) in a separate flask under an inert atmosphere.

-

Dissolve the crude N-formylproline from the previous step in anhydrous THF.

-

Slowly add the N-formylproline solution to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture to reflux and maintain for 48 hours to ensure complete reaction.

-

Cool the reaction to room temperature and quench it carefully by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

-

Filter the resulting off-white precipitate (aluminum salts) and wash thoroughly with THF.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the resulting oil by bulb-to-bulb distillation under high vacuum (e.g., 40-55°C at 0.15 Torr) to afford pure N-Methyl-L-prolinol.[3]

-

Applications in Asymmetric Catalysis

N-Methyl-L-prolinol is rarely used as a catalyst itself but serves as a highly versatile precursor to a class of powerful organocatalysts, often referred to as prolinol derivatives.[9][10] Its primary application is in enamine-based catalysis.[1][9]

The N-Methyl-L-prolinol scaffold is typically modified at the hydroxyl group, for instance, by converting it into a silyl ether. These derivatives catalyze a wide range of important carbon-carbon bond-forming reactions, including:

-

Asymmetric Michael Additions: Catalyzing the conjugate addition of aldehydes or ketones to nitroolefins with high diastereo- and enantioselectivities.[2][9]

-

Asymmetric Aldol Reactions: Facilitating the stereoselective reaction between an aldehyde and a ketone.[9]

The catalytic cycle generally involves the formation of a chiral enamine intermediate between the catalyst and a carbonyl compound (e.g., a ketone or aldehyde). This enamine then attacks an electrophile, with the bulky, stereochemically defined catalyst directing the attack to create a new stereocenter with high fidelity. Hydrolysis then releases the product and regenerates the catalyst.

Caption: Generalized enamine catalytic cycle using a prolinol-derived catalyst.

Conclusion

N-Methyl-L-prolinol is a fundamentally important molecule whose value is derived directly from its structure and stereochemistry. Originating from the chiral pool, its rigid (S)-configured pyrrolidine framework provides an exceptional platform for the design of catalysts that mediate highly selective asymmetric transformations. A thorough understanding of its synthesis, conformational behavior, and the mechanistic role it plays in catalysis is essential for its effective application in pharmaceutical research, fine chemical synthesis, and the broader field of organic chemistry. As the demand for enantiomerically pure compounds continues to grow, the significance of foundational building blocks like N-Methyl-L-prolinol will only increase.

References

-

N-Methyl-L-prolinol 34381-71-0 wiki. Guidechem.

-

Chavdarian, C. G., & Sanders, E. B. (1981). SYNTHESES OF (S)-(-)-N-METHYLPROLINOL. Organic Preparations and Procedures International, 13(5), 389-392.

-

A Comparative Analysis of Catalysts Derived from N-Methyl-L-prolinol and (S)-(1- Methylpyrrolidin-3-YL)methanol in Asymmetric Synthesis. Benchchem.

-

N-Methyl-L-prolinol: A Comprehensive Overview. BOC Sciences.

-

N-Methyl-L-prolinol | 34381-71-0. ChemicalBook.

-

N-Methyl-L-prolinol. National Institute of Standards and Technology (NIST) WebBook.

-

N-Methyl-L-prolinol synthesis. ChemicalBook.

-

O-Methyl-L-prolinol. Chem-Impex.

-

O-Methyl-L-prolinol. Chem-Impex.

-

N-Methyl-L-prolinol(34381-71-0) 1H NMR spectrum. ChemicalBook.

-

N-Methyl-L-prolinol Mass Spectrum. National Institute of Standards and Technology (NIST) WebBook.

-

L-Prolinol 23356-96-9 wiki. Guidechem.

-

Prolinol. Wikipedia.

-

N-Methyl-L-proline. PubChem, National Institutes of Health.

-

N-Methyl-L-prolinol, 96%. Fisher Scientific.

-

N-Methyl-L-prolinol, CasNo.34381-71-0. HENAN SUNLAKE ENTERPRISE CORPORATION.

-

Synthesis of (S)-2-Methylproline. Organic Syntheses.

-

Sun, H. C. (2013). Ionic Liquids Derived From L-prolinol Catalyzed Asymmetric Michael Addition. [Master's Thesis]. Global Thesis & Dissertations Index.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]

- 4. N-Methyl-L-prolinol, CasNo.34381-71-0 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. N-Methyl-L-prolinol [webbook.nist.gov]

- 6. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]

- 7. Prolinol - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. globethesis.com [globethesis.com]

Physical properties of (1-methylpyrrolidin-2-yl)methanol

An In-depth Technical Guide to the Physical Properties of (1-methylpyrrolidin-2-yl)methanol

Introduction

(1-methylpyrrolidin-2-yl)methanol, a substituted N-alkylpyrrolidine, is a valuable chiral building block in synthetic chemistry and drug development.[1][2] Its structural features—a tertiary amine within a five-membered ring and a primary alcohol—make it a versatile intermediate for creating more complex molecules. Understanding its physical properties is paramount for researchers and process chemists to ensure its proper handling, purification, characterization, and application in synthetic workflows. This guide provides a comprehensive overview of the key physical characteristics of (1-methylpyrrolidin-2-yl)methanol, offering field-proven insights into the practical implications of these properties.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is to confirm its identity. (1-methylpyrrolidin-2-yl)methanol is identified by several key descriptors that ensure unambiguous communication and sourcing in a research and development setting.

The molecule consists of a pyrrolidine ring N-substituted with a methyl group and a hydroxymethyl group at the C2 position. The C2 carbon is a chiral center, leading to the existence of (R) and (S) enantiomers. The (S)-enantiomer is a common commercially available form.[2]

Table 1: Chemical Identifiers for (1-methylpyrrolidin-2-yl)methanol

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | (1-methylpyrrolidin-2-yl)methanol | [1] |

| CAS Number | 3554-65-2 (for racemate) | [1][3][4] |

| 34381-71-0 (for (S)-enantiomer) | [2][5] | |

| Molecular Formula | C₆H₁₃NO | [3][4][5] |

| Molecular Weight | 115.17 g/mol | [1][3][4] |

| Synonyms | 1-Methyl-2-pyrrolidinemethanol, N-Methylprolinol | [1][2][3] |

| InChIKey | VCOJPHPOVDIRJK-UHFFFAOYSA-N (for racemate) |[1][6] |

Core Physicochemical Properties

The bulk physical properties of a compound dictate the conditions required for its storage, handling, and use in reactions and purifications. For (1-methylpyrrolidin-2-yl)methanol, its liquid state at room temperature and relatively high boiling point are key considerations.

Causality Insight: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, which significantly increases the boiling point compared to a non-hydroxylated analogue of similar molecular weight. The tertiary amine is a weaker hydrogen bond acceptor. These intermolecular forces must be overcome for the substance to transition into the gas phase, necessitating a higher temperature.

Table 2: Key Physicochemical Data for (1-methylpyrrolidin-2-yl)methanol

| Property | Value | Conditions | Source(s) |

|---|---|---|---|

| Appearance | Colorless to light yellow liquid | Ambient | [5][7] |

| Boiling Point | 164.8°C | 760 mmHg | [3][6] |

| 67-69°C | 12 mmHg | [2][5][8] | |

| Density | 0.968 - 0.973 g/cm³ | 25°C | [5][6] |

| Refractive Index (n20/D) | 1.469 | 20°C | [2][5] |

| Flash Point | 63°C (145.4°F) | Closed cup | [2][3] |

| pKa (Predicted) | 14.77 ± 0.10 | - | [5][7] |

| Specific Rotation [α] | -49.5° | c=5 in Methanol (for (S)-enantiomer) |[2][5] |

The significant drop in boiling point under reduced pressure (e.g., 67-69°C at 12 mmHg) is a critical piece of data.[2][5][8] It indicates that vacuum distillation is the preferred method for purification, as it allows for volatilization at a much lower temperature, thereby preventing potential thermal decomposition that could occur at the atmospheric boiling point of 164.8°C.[3][6] The flash point of 63°C classifies it as a combustible liquid, necessitating storage away from ignition sources.[2][3]

Spectroscopic Characterization Profile

Spectroscopic methods provide a fingerprint of a molecule, allowing for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is a primary tool for structural elucidation. For (1-methylpyrrolidin-2-yl)methanol, characteristic signals include a singlet for the N-methyl protons (CH₃) around 2.33 ppm, and distinct multiplets for the protons on the pyrrolidine ring and the diastereotopic protons of the CH₂OH group.[9] The integration of these signals should correspond to the number of protons in each environment (3H, 1H, 2H, etc.).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In positive ion mode, (1-methylpyrrolidin-2-yl)methanol is expected to show a protonated molecular ion [M+H]⁺ at m/z 116.[9] This confirms the molecular mass of the compound.

-

Infrared Spectroscopy (IR): The IR spectrum would be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹, indicative of the O-H stretching of the alcohol group. C-H stretching vibrations would appear just below 3000 cm⁻¹.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

To ensure the reliability of experimental results, verifying the purity of starting materials is a non-negotiable step. Gas chromatography with a flame ionization detector (GC-FID) is an excellent method for assessing the purity of volatile to semi-volatile organic compounds like (1-methylpyrrolidin-2-yl)methanol.

Trustworthiness Principle: This protocol is self-validating because it relies on the differential partitioning of the analyte and any impurities between a stationary phase and a mobile gas phase. The resulting peak area percentage provides a quantitative measure of purity, assuming all components have a similar response factor in the FID.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of (1-methylpyrrolidin-2-yl)methanol into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a high-purity solvent such as Dichloromethane or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the sample and not co-elute with the analyte or impurities.

-

Transfer an aliquot of the solution into a 2 mL GC vial.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A mid-polarity column, such as a DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is a robust starting point. The phenyl-substituted stationary phase provides favorable interaction with the polar and non-polar moieties of the molecule.

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C. This ensures rapid volatilization without thermal degradation.

-

Detector Temperature: 280°C. A higher temperature prevents condensation of the analyte as it elutes from the column.

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase temperature at 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes. This program ensures good separation of potential impurities with different boiling points.

-

-

-

Injection and Data Analysis:

-

Inject 1 µL of the prepared sample.

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Workflow Visualization

Sources

- 1. 1-Methyl-2-pyrrolidinemethanol | C6H13NO | CID 97836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-1-甲基-2-吡咯烷甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Methylpyrrolidine-2-methanol - Safety Data Sheet [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 3554-65-2 [amp.chemicalbook.com]

- 8. 3554-65-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 3554-65-2 [chemicalbook.com]

Introduction: Understanding 1-Methylpyrrolidine-2-methanol

An In-Depth Technical Guide to the Safe Handling of 1-Methylpyrrolidine-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, a chiral N-alkylpyrrolidine, is a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its utility as an intermediate, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, makes it a common reagent in both academic and industrial laboratories. The presence of a hydroxyl group and a tertiary amine within a chiral pyrrolidine ring allows for a diverse range of chemical transformations.

This guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No: 3554-65-2 for the racemate, 99494-01-6 for the (R)-enantiomer, and 34381-71-0 for the (S)-enantiomer).[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. We will move beyond simple procedural lists to explain the causality behind each recommendation, fostering a proactive safety culture grounded in scientific principles.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety plan. Before any laboratory work commences, a comprehensive risk assessment must be performed.

GHS Classification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with its irritant properties.[1][3]

Table 1: GHS Hazard Classification [1][3]

| Hazard Class | Category | Hazard Statement | Meaning |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation. |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed. (For (R)-enantiomer) |

| Specific Target Organ Toxicity | 3 | H335 | May cause respiratory irritation. |

Expert Analysis: The H-statements indicate that the primary routes of hazardous exposure are dermal contact, eye contact, and inhalation. The irritation potential necessitates stringent controls to prevent direct contact. While comprehensive toxicological data is not available for all forms of this compound, the classification of the (R)-enantiomer as "Acute Toxicity Category 4 (Oral)" suggests that ingestion can be harmful. The absence of extensive chronic toxicity data mandates the adoption of the precautionary principle—all exposures should be minimized.

Physical and Chemical Hazards

Table 2: Physicochemical Properties [3]

| Property | Value | Significance for Handling |

| Physical State | Liquid | Potential for splashes and vapor generation. |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| Boiling Point | ~67-71 °C @ 12 mmHg | Can vaporize under vacuum or moderate heat. |

| Flash Point | ~63-71 °C | Classified as a combustible liquid. Keep away from ignition sources. |

| Density | ~0.97 g/mL | Similar to water. |

| Storage Temp. | 2-8°C | Recommended for maintaining chemical stability. |

Chemical Incompatibility:

-

Strong Oxidizing Agents: The alcohol moiety can be oxidized, potentially leading to a vigorous or exothermic reaction.

-

Strong Acids: The tertiary amine is basic and will react exothermically with strong acids.

-

Incompatible Materials: Avoid contact with strong bases.

The Risk Assessment Workflow

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be adapted for every experiment involving this compound.

Caption: A logical workflow for conducting a task-specific risk assessment.

Chapter 2: Engineering Controls, Administrative Controls, and PPE

Safe handling is achieved through a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures.

Caption: The Hierarchy of Controls, ranking safety measures from most to least effective.

Engineering Controls

These are the most effective measures as they physically isolate the user from the hazard.

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and solution preparation, must be conducted inside a certified chemical fume hood.[4] This is critical for preventing inhalation of vapors, which may cause respiratory irritation.[1][3]

-

Ventilation: Ensure the laboratory has adequate general ventilation. Facilities should be equipped with eyewash stations and safety showers in close proximity to the work area.[4]

Administrative Controls

These controls involve procedures and policies to reduce exposure.

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP must be written and approved before work begins. This document should detail every step of the process, from material acquisition to waste disposal.

-

Access Control: Limit access to storage and handling areas to authorized and trained personnel only.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5] Do not store or consume food and drink in the laboratory.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Best Practices |

| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes that can cause serious eye irritation.[1][3][4] Standard safety glasses do not provide adequate protection. |

| Skin Protection | Flame-resistant lab coat. | Protects skin from splashes and contamination. |

| Hand Protection | Nitrile or Neoprene gloves. | Provides a barrier against skin contact, which causes irritation.[1][3] There is no specific glove compatibility data for this compound; therefore, select gloves with broad chemical resistance. Avoid lightweight latex gloves. Always inspect gloves before use and change them immediately if contaminated. |

| Respiratory | Not typically required when used in a fume hood. | If engineering controls fail or for emergency response, use a NIOSH-approved respirator with an organic vapor cartridge.[4] |

Chapter 3: Standard Operating Protocols

Trustworthy protocols are self-validating systems. The following step-by-step methodologies provide a template that should be customized for specific experimental needs.

Protocol: Weighing and Transferring the Liquid

-

Preparation: Don appropriate PPE (goggles, lab coat, nitrile gloves). Confirm the chemical fume hood is operational.

-

Staging: Place a tared, sealed receiving vessel, a clean pipette or syringe, and a container for waste inside the fume hood.

-

Transfer: Unseal the stock bottle of this compound inside the hood. Carefully draw the required volume into the pipette or syringe.

-

Dispensing: Dispense the liquid into the receiving vessel. Avoid splashing.

-

Sealing: Immediately and securely seal both the stock bottle and the receiving vessel.

-

Decontamination: Wipe down the exterior of the vessels and any minor drips on the work surface with a suitable solvent (e.g., isopropanol), placing the contaminated wipes into a designated hazardous waste container.

-

Glove Disposal: Remove and dispose of gloves in the appropriate waste stream before exiting the fume hood.

-

Hand Washing: Wash hands thoroughly.

Protocol: Solution Preparation

-

Pre-calculation: Determine the required volumes of this compound and the solvent.

-

Setup: Perform all operations inside a chemical fume hood. Place a magnetic stir plate and a sealed reaction flask containing the solvent inside the hood.

-

Initial Transfer: Following the transfer protocol (3.1), add the required amount of this compound to the solvent. The addition should be done slowly and, if necessary, with cooling, as the heat of the solution is not well characterized.

-

Mixing: Stir the solution until homogeneous. Keep the vessel sealed to prevent vapor release.

-

Labeling: Clearly label the final solution with the chemical name, concentration, date, and hazard pictograms.

Chapter 4: Emergency Procedures

A swift and correct response to an emergency can significantly mitigate its consequences.

Spill Response

The appropriate response depends on the scale of the spill.

Caption: A decision-making workflow for responding to a chemical spill.

-

For Small Spills (<100 mL) inside a fume hood:

-

Alert nearby personnel.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Using spark-proof tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4]

-

Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

-

-

For Large Spills or Spills outside a fume hood:

-

Evacuate the immediate area.

-

Alert others and activate the fire alarm if the material is near an ignition source.

-

Close the laboratory doors and prevent re-entry.

-

Call your institution's emergency response team immediately.

-

First Aid Measures

Immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures [3]

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Chapter 5: Waste Disposal and Decontamination

All waste generated from the use of this compound must be treated as hazardous.

-

Chemical Waste: Collect excess reagent and reaction residues in a designated, sealed, and properly labeled hazardous waste container.

-

Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, absorbent pads, pipettes) must also be disposed of in a solid hazardous waste container.

-

Decontamination: Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol), with the rinsate collected as hazardous waste, before being washed normally.

Conclusion

This compound is a versatile and important chemical tool. Its safe use hinges on a foundational understanding of its hazards, a rigorous application of the hierarchy of controls, and a prepared response to potential emergencies. By integrating the principles and protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this compound while upholding the highest standards of laboratory safety.

References

-

PubChem. (2023). 1-Methyl-2-pyrrolidinemethanol. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N-Methyl-2-pyrrolidone. [Link]

-

Chemical Watch. (2016). SCOEL/OPIN/2016-119 N-Methyl-2-Pyrrolidone. [Link]

-

Government of Canada. (2019). Hazardous substance assessment – 1-Methyl-2-pyrrolidone. [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. [Link]

-

3E. (n.d.). This compound - Free SDS search. [Link]

Sources

Foreword: Chirality as the Cornerstone of Modern Therapeutics

An In-Depth Technical Guide to the Chiral Properties of N-methyl-L-prolinol

In the landscape of drug development and fine chemical synthesis, the principle of chirality is not merely a structural nuance but a fundamental determinant of biological activity, efficacy, and safety. The differential interaction of enantiomers with chiral biological targets (enzymes, receptors) necessitates the production of single-enantiomer pharmaceuticals. N-methyl-L-prolinol, a derivative of the naturally occurring amino acid L-proline, has emerged as a cornerstone chiral building block.[1][2] Its rigid pyrrolidine scaffold, endowed with a defined stereocenter, makes it an exceptionally valuable tool for asymmetric synthesis. This guide provides a comprehensive technical overview of its synthesis, chiral properties, and mechanistic role as a powerful organocatalyst and chiral auxiliary for researchers, scientists, and drug development professionals.[3][4]

Synthesis: Preserving Chirality from a Natural Precursor

The utility of N-methyl-L-prolinol is intrinsically linked to its enantiopure synthesis, which leverages the chiral pool—specifically, the inexpensive and readily available amino acid, L-proline. The primary synthetic challenge is the reduction of the carboxylic acid and the methylation of the secondary amine without compromising the integrity of the C2 stereocenter.

Causality in Synthetic Route Selection

Several synthetic pathways exist, but the most robust and commonly employed method involves a two-step sequence starting from L-proline: N-formylation followed by a complete reduction using a powerful hydride agent.[5][6]

-

Step 1: N-Formylation: The secondary amine of L-proline is first protected as a formamide. This is a critical step because the unprotected amine can coordinate with the reducing agent, leading to complex mixtures. Using formic acid and acetic anhydride is an effective method to achieve this transformation.[6]

-

Step 2: Hydride Reduction: A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required to concurrently reduce both the carboxylic acid to a primary alcohol and the N-formyl group to an N-methyl group.[5][7] LiAlH₄ is chosen for its high reactivity, which is necessary to drive both reductions to completion in a single transformation, making the process efficient. The mechanism involves the formation of aluminate esters and iminium intermediates that are subsequently reduced by hydride attack.

Alternative methods, such as the direct N-methylation of L-prolinol using formaldehyde/formic acid (Eschweiler-Clarke reaction) or methyl iodide, have also been reported.[8] However, these can sometimes result in lower yields or purification challenges compared to the LiAlH₄ route.[8]

Experimental Protocol: Synthesis of (S)-(-)-N-methylprolinol from L-proline

This protocol is a self-validating system where the final optical rotation serves as a key purity check against established values.

Step 1: Preparation of (S)-(-)-N-formylproline [6]

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (5-10°C), dissolve 5.0 g (43.4 mmol) of L-proline in 92 mL of 97% formic acid.

-

Slowly add 30 mL of acetic anhydride to the solution, ensuring the temperature is maintained.

-

Remove the ice bath and stir the solution for 2 hours at room temperature.

-

Quench the reaction by adding 35 mL of ice-cold water.

-

Remove the solvent via rotary evaporation. The resulting viscous, light-yellow oil is (S)-(-)-N-formylproline, which can be used in the next step without further purification.

Step 2: Reduction to (S)-(-)-N-methylprolinol [5][6]

-

Under a nitrogen atmosphere, suspend 8.23 g (217 mmol) of Lithium Aluminum Hydride (LiAlH₄) in 125 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a reflux condenser.

-

Dissolve the N-formylproline from the previous step in 20 mL of anhydrous THF.

-

Slowly add the N-formylproline solution to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for 48 hours.

-

Cool the reaction to room temperature and quench it by the sequential and careful addition of 8.3 mL of water, 8.3 mL of 15% aqueous sodium hydroxide, and finally 25 mL of water.

-

Filter the resulting off-white precipitate and wash it with THF.

-

Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purify the oil by bulb-to-bulb distillation (oven temperature 40-55°C, 0.15 Torr) to afford pure N-methyl-L-prolinol.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-methyl-L-prolinol from L-proline.

Physicochemical and Chiral-Optical Properties

The identity and purity of N-methyl-L-prolinol are confirmed through its physical and spectroscopic properties. The most telling characteristic of its chiral nature is its specific optical rotation.

| Property | Value | Source |

| Chemical Formula | C₆H₁₃NO | [9] |

| Molecular Weight | 115.17 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 67-69 °C @ 12 mmHg | [5] |

| Density | 0.968 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.469 | [5] |

| Specific Rotation ([α]D) | -48° to -50° (c=1, methanol) | [8] |

Table 1: Physicochemical properties of N-methyl-L-prolinol.

The negative sign of the specific rotation indicates that it is levorotatory, rotating plane-polarized light to the left. A measured value within the accepted range is a strong indicator of high enantiomeric purity.[8]

Chiral Analysis: Verification of Enantiomeric Integrity

While specific rotation provides a macroscopic measure of chirality, modern analytical techniques are required to provide quantitative data on enantiomeric excess (ee).

Methodologies for Chiral Discrimination

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification.[10]

-

NMR Spectroscopy with Chiral Shift Reagents: In a standard ¹H or ¹³C NMR spectrum, enantiomers are indistinguishable. However, the addition of a chiral solvating agent or a chiral lanthanide shift reagent can induce chemical shift non-equivalence. The reagent forms diastereomeric complexes with the enantiomers of N-methyl-L-prolinol, resulting in separate signals for each enantiomer, which can then be integrated to determine their ratio.[11]

Chiral Analysis Workflow

Caption: Workflow for determining the enantiomeric excess of N-methyl-L-prolinol.

Mechanism of Action in Asymmetric Organocatalysis

N-methyl-L-prolinol is a precursor to highly effective organocatalysts, particularly its silyl ether derivatives.[10] These catalysts operate through an enamine-based mechanism, a cornerstone of modern asymmetric synthesis.[3]

The Enamine Catalytic Cycle

The catalytic cycle leverages the secondary amine of the pyrrolidine ring to activate carbonyl compounds (ketones or aldehydes) toward nucleophilic attack, while the chiral scaffold dictates the stereochemical outcome.

-

Enamine Formation: The catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a transient, chiral enamine intermediate. This step raises the HOMO of the substrate, making it nucleophilic.

-

Stereoselective Attack: The enamine attacks an electrophile (e.g., a nitroolefin in a Michael addition). The stereocenter of the catalyst, often sterically encumbered by a bulky group (like a silyl ether), effectively shields one face of the enamine, forcing the electrophile to attack from the opposite, less hindered face. This step sets the new stereocenter(s).[10]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Diagram: Catalysis of Asymmetric Michael Addition

Caption: Enamine catalytic cycle for an asymmetric Michael addition.

Applications in Drug Development and Synthesis

The power of N-methyl-L-prolinol lies in its broad applicability as a chiral auxiliary and a precursor for catalysts in reactions that are fundamental to pharmaceutical synthesis.[3][12][13]

-

Asymmetric Aldol Reactions: Catalysts derived from N-methyl-L-prolinol and related prolinamides facilitate the direct aldol reaction between aldehydes and ketones, producing chiral β-hydroxy carbonyl compounds with high enantioselectivity.[14][15] These products are key structural motifs in polyketide natural products and various drugs.

-

Asymmetric Michael Additions: As detailed above, the conjugate addition of aldehydes or ketones to nitroolefins, enones, and other Michael acceptors is a flagship application, yielding products with high diastereo- and enantioselectivities.[10][16]

-

Synthesis of Bioactive Molecules: It serves as a crucial intermediate in the synthesis of diverse bioactive molecules, including peptidomimetics and specific therapeutic agents like analogs of 4-hydroxytamoxifen, which are investigated as receptor inverse agonists.[3][5]

| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) |

| Aldol Reaction | L-Prolinamide Derivatives | Up to >99% ee |

| Michael Addition | N-Methyl-L-prolinol Silyl Ethers | High enantioselectivity |

| Conjugate Addition | N-Methyl-L-prolinol / Glycolic Acid | High diastereo- and enantioselectivities |

Table 2: Representative applications and performance in asymmetric catalysis.[10][14][16]

Conclusion

N-methyl-L-prolinol represents a confluence of natural product chemistry and modern synthetic innovation. Its straightforward, enantiopure synthesis from L-proline, combined with its robust performance as a precursor for highly effective organocatalysts, cements its status as an indispensable tool in the pharmaceutical and chemical industries.[1] A thorough understanding of its synthesis, chiral properties, and the mechanistic basis for its stereodirecting power enables scientists to rationally design and execute complex synthetic strategies, ultimately accelerating the development of novel, single-enantiomer therapeutics.

References

-

Chavdarian, C. G., & Sanders, E. B. (1981). SYNTHESES OF (S)-(-)-N-METHYLPROLINOL. Organic Preparations and Procedures International, 13(5), 389-392. [Link]

-

Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. (2023). Organic Process Research & Development. [Link]

-

N-Methyl-L-prolinol: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Prolinol. (n.d.). Wikipedia. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

L-(+)-Prolinol: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. (2004). PNAS. [Link]

-

N-Methyl-L-prolinol. (n.d.). NIST WebBook. [Link]

-

Chemical Properties of N-Methyl-L-prolinol (CAS 34381-71-0). (n.d.). Cheméo. [Link]

-

Synthesis and structural characterization of L- prolinol derived chiral eutectic mixtures as sustainable solvents in a. (2023). RSC Publishing. [Link]

-

Aqueous Enantioselective Aldol Reaction of Methyl- and Phenyl-glyoxal Organocatalyzed by N-Tosyl-(S-a)-binam-L-prolinamide. (2015). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Prolinol - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-Methyl-L-prolinol | 34381-71-0 [chemicalbook.com]

- 6. N-Methyl-L-prolinol synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. N-Methyl-L-prolinol [webbook.nist.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. nbinno.com [nbinno.com]

- 14. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.rsc.org [pubs.rsc.org]

(S)-2-Hydroxymethyl-1-methylpyrrolidine solubility data

An In-depth Technical Guide to the Solubility of (S)-2-Hydroxymethyl-1-methylpyrrolidine for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2-Hydroxymethyl-1-methylpyrrolidine, also known as N-Methyl-L-prolinol, is a pivotal chiral building block in modern organic synthesis, particularly in the development of enantiomerically pure pharmaceuticals.[1][2][3] Its efficacy as a chiral auxiliary and organocatalyst is intrinsically linked to its behavior in solution.[1] A comprehensive understanding of its solubility is therefore not merely academic but a prerequisite for predictable reaction kinetics, scalable process design, and robust purification protocols. This technical guide provides a detailed examination of the known solubility characteristics of (S)-2-Hydroxymethyl-1-methylpyrrolidine, synthesizes its key physicochemical properties, and presents a validated, step-by-step protocol for its empirical solubility determination to empower researchers in optimizing its application.

Introduction: The Synthetic Utility and Physicochemical Profile

(S)-2-Hydroxymethyl-1-methylpyrrolidine (CAS: 34381-71-0) is a colorless to pale yellow liquid possessing a chiral pyrrolidine core functionalized with a primary alcohol and a tertiary amine.[1][3][4] This unique structural combination imparts its value in asymmetric synthesis, enabling the stereoselective formation of complex molecules.[1] To effectively utilize this reagent, understanding its physical and chemical properties is paramount.

Core Physicochemical Properties

A compound's solubility is governed by its intermolecular forces, which are a direct consequence of its structure and physical properties. The key parameters for (S)-2-Hydroxymethyl-1-methylpyrrolidine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][2][5] |

| Molecular Weight | 115.17 g/mol | [2][5][6] |

| Appearance | Colorless to pale yellow liquid | [1][3][4] |

| Density (25 °C) | 0.968 g/mL | [2][7][8] |

| Boiling Point | 67-69 °C @ 12 mm Hg | [2][3][7] |

| Refractive Index (20 °C) | ~1.469 | [2][3][4] |

| Predicted pKa | 14.77 ± 0.10 | [2][7] |

| Calculated logP | 0.073 | [5] |

| Calculated logS | -0.17 (molar solubility of ~0.68 mol/L) | [5] |

logP (octanol-water partition coefficient) is a measure of lipophilicity. A value near zero indicates similar solubility in both octanol and water. logS is the base-10 logarithm of the molar solubility in water.